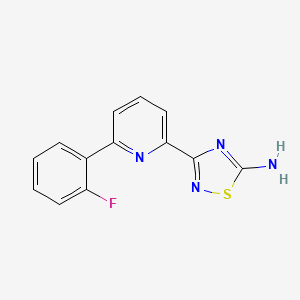![molecular formula C26H26Cl2N10Na2O8S2 B13748220 Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-chloro-6-[(2-hydroxyethyl)methylamino]-1,3,5-triazin-2-yl]amino]-, disodium salt CAS No. 25790-73-2](/img/structure/B13748220.png)
Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-chloro-6-[(2-hydroxyethyl)methylamino]-1,3,5-triazin-2-yl]amino]-, disodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disodium 4,4’-bis[[4-chloro-6-[(2-hydroxyethyl)methylamino]-1,3,5-triazin-2-yl]amino]stilbene-2,2’-disulfonate is a synthetic organic compound widely used as an optical brightener. It is known for its ability to absorb ultraviolet light and re-emit it as visible blue light, thereby enhancing the appearance of whiteness in various materials. This compound is commonly used in detergents, paper, and textile industries to improve the brightness and whiteness of products.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 4,4’-bis[[4-chloro-6-[(2-hydroxyethyl)methylamino]-1,3,5-triazin-2-yl]amino]stilbene-2,2’-disulfonate involves multiple steps:
Esterification Reaction: 4,4’-dichloromethylbiphenyl reacts with triethyl phosphite at 160°C to form 4,4’-bis(diethoxyphosphorylmethyl)biphenyl.
Condensation Reaction: The product from the esterification step is then mixed with dimethyl sulfoxide and sodium benzoate, and the mixture is catalyzed by sodium methoxide at 45-50°C to yield the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch processes, where the reaction conditions are carefully controlled to ensure high yield and purity. The final product is often purified through crystallization and filtration techniques to remove any impurities.
化学反応の分析
Types of Reactions
Disodium 4,4’-bis[[4-chloro-6-[(2-hydroxyethyl)methylamino]-1,3,5-triazin-2-yl]amino]stilbene-2,2’-disulfonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chloro groups.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and other strong bases.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can yield different oxidation states of the compound.
科学的研究の応用
Disodium 4,4’-bis[[4-chloro-6-[(2-hydroxyethyl)methylamino]-1,3,5-triazin-2-yl]amino]stilbene-2,2’-disulfonate has a wide range of scientific research applications:
Chemistry: Used as a fluorescent tracer in various chemical reactions and processes.
Biology: Employed in fluorescence microscopy and flow cytometry for staining and visualization of biological samples.
Medicine: Investigated for its potential use in diagnostic imaging and as a contrast agent.
作用機序
The mechanism of action of Disodium 4,4’-bis[[4-chloro-6-[(2-hydroxyethyl)methylamino]-1,3,5-triazin-2-yl]amino]stilbene-2,2’-disulfonate involves the absorption of ultraviolet light and re-emission as visible blue lightThe compound’s molecular targets include various substrates in detergents, paper, and textiles, where it binds and enhances the appearance of whiteness .
類似化合物との比較
Disodium 4,4’-bis[[4-chloro-6-[(2-hydroxyethyl)methylamino]-1,3,5-triazin-2-yl]amino]stilbene-2,2’-disulfonate is unique compared to other optical brighteners due to its specific chemical structure and properties. Similar compounds include:
Disodium 4,4’-dinitrostilbene-2,2’-disulfonate: Used as a precursor for various dyes and optical brighteners.
4,4’-Diamino-2,2’-stilbenedisulfonic acid: Commonly used in the synthesis of dyes and optical brighteners.
These compounds share similar applications but differ in their chemical structures and specific properties, making Disodium 4,4’-bis[[4-chloro-6-[(2-hydroxyethyl)methylamino]-1,3,5-triazin-2-yl]amino]stilbene-2,2’-disulfonate unique in its effectiveness and versatility.
特性
CAS番号 |
25790-73-2 |
|---|---|
分子式 |
C26H26Cl2N10Na2O8S2 |
分子量 |
787.6 g/mol |
IUPAC名 |
disodium;5-[[4-chloro-6-[2-hydroxyethyl(methyl)amino]-1,3,5-triazin-2-yl]amino]-2-[2-[4-[[4-chloro-6-[2-hydroxyethyl(methyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate |
InChI |
InChI=1S/C26H28Cl2N10O8S2.2Na/c1-37(9-11-39)25-33-21(27)31-23(35-25)29-17-7-5-15(19(13-17)47(41,42)43)3-4-16-6-8-18(14-20(16)48(44,45)46)30-24-32-22(28)34-26(36-24)38(2)10-12-40;;/h3-8,13-14,39-40H,9-12H2,1-2H3,(H,41,42,43)(H,44,45,46)(H,29,31,33,35)(H,30,32,34,36);;/q;2*+1/p-2 |
InChIキー |
YHHNDMUNIZMJHF-UHFFFAOYSA-L |
正規SMILES |
CN(CCO)C1=NC(=NC(=N1)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)Cl)N(C)CCO)S(=O)(=O)[O-])S(=O)(=O)[O-])Cl.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


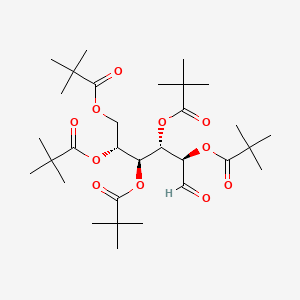
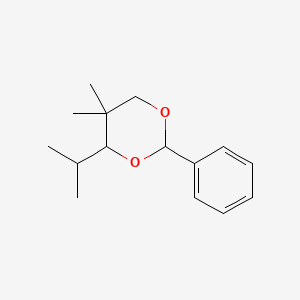

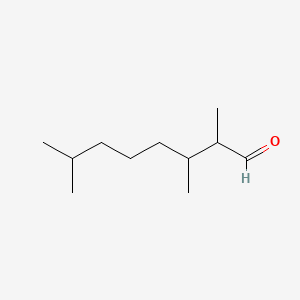
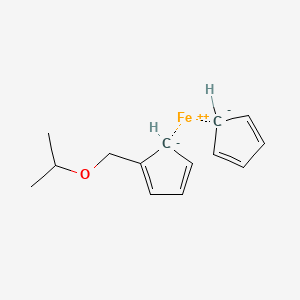
![calcium;[2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]naphthalen-1-yl]methanesulfonate](/img/structure/B13748169.png)
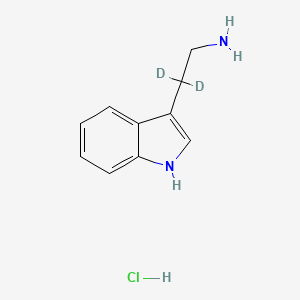
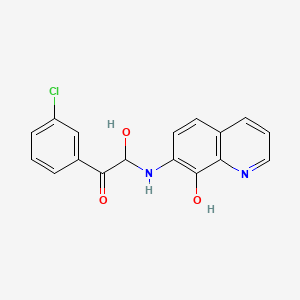
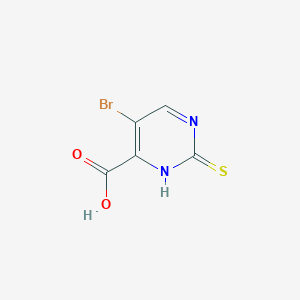
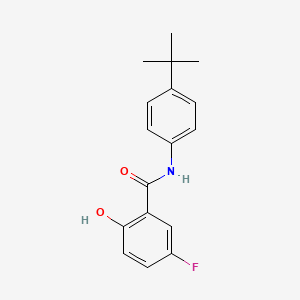
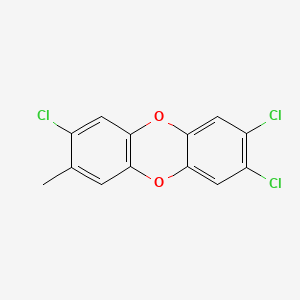
![1,3,5-Tris-[3,5-(dicarboxy)phenoxymethyl]benzene](/img/structure/B13748204.png)
